
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide, also known as MTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTPA belongs to the class of compounds known as pivalamides, which are characterized by the presence of a pivaloyl group attached to an amine or amide functional group.
科学的研究の応用
Synthesis and Chemical Properties
Directed Lithiation Reactions : Smith et al. (2012) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, demonstrating high yields of products involving ring substitution. This study highlights the reactivity of such compounds in organic synthesis and their potential as intermediates in the synthesis of more complex molecules (Smith, El‐Hiti, & Alshammari, 2012).
Metabolic Pathway Identification : Song et al. (2014) identified the metabolic pathways and metabolites of KRO-105714, a derivative exerting anti-atopic dermatitis activity. This research is crucial for understanding the metabolism of these compounds in human liver microsomes, informing their therapeutic applications (Song et al., 2014).
Cystic Fibrosis Treatment : Yu et al. (2008) found that certain derivatives, such as N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This suggests potential applications in cystic fibrosis therapy (Yu et al., 2008).
Potential Applications in Medicinal Chemistry
Antibacterial and Antifungal Agents : Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives showing significant antibacterial and antifungal activities. Such studies indicate the potential of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide derivatives as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Cancer Research : Research by John et al. (1999) on sigma receptor binding radioligands, including derivatives of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)pivalamide, for imaging breast cancer highlights the diagnostic applications of these compounds in oncology (John et al., 1999).
特性
IUPAC Name |
N-(2-methoxyethyl)-2,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)12(15)14(6-7-16-4)9-11-5-8-17-10-11/h5,8,10H,6-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHVZIXTRPDBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCOC)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

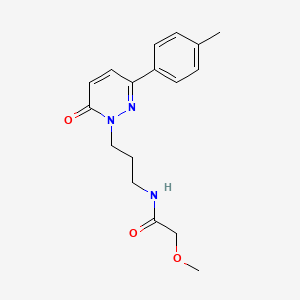
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)
![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)
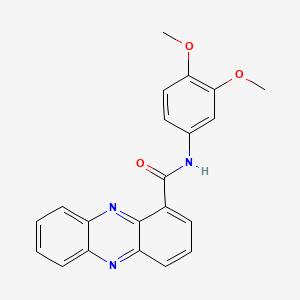

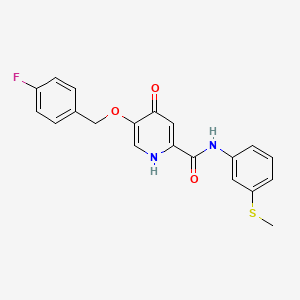
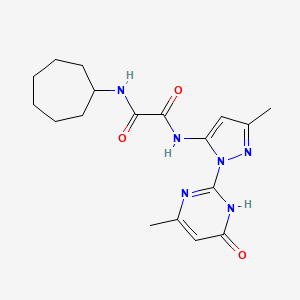
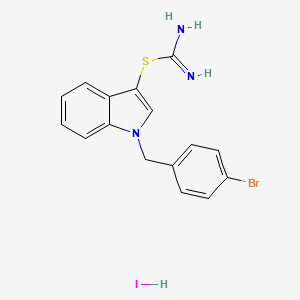
![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)
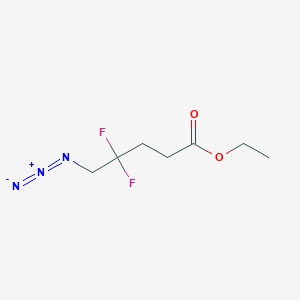
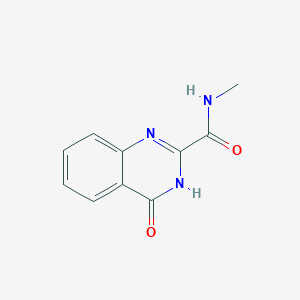

![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)
